2-Ethylhexanoyl chloride

Acyl chloride Physical properties Thermodynamics

2-Ethylhexanoyl chloride (2-EHCL) is differentiated by its α-branched 2-ethylhexanoyl moiety, which provides superior steric hindrance, thermal stability, and nonpolar solubility compared to linear C8 acyl chlorides such as octanoyl chloride. This structural advantage is critical for organic peroxide initiator synthesis (e.g., t-butyl peroxy-2-ethylhexanoate), enabling controlled decomposition kinetics and low-temperature polymerization (70–90°C). Pharmaceutical acylation (e.g., ropivacaine intermediates) benefits from validated 78–85% yields. High-purity grades (>99.8 mol%) with zero residual acid/anhydride minimize downstream purification. Insist on α-branched differentiation.

Molecular Formula C8H15ClO
Molecular Weight 162.66 g/mol
CAS No. 760-67-8
Cat. No. B1329509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylhexanoyl chloride
CAS760-67-8
Molecular FormulaC8H15ClO
Molecular Weight162.66 g/mol
Structural Identifiers
SMILESCCCCC(CC)C(=O)Cl
InChIInChI=1S/C8H15ClO/c1-3-5-6-7(4-2)8(9)10/h7H,3-6H2,1-2H3
InChIKeyWFSGQBNCVASPMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethylhexanoyl Chloride (CAS 760-67-8): Technical Procurement and Comparative Specifications Guide


2-Ethylhexanoyl chloride (2-EHCL, CAS 760-67-8) is a C8 branched aliphatic acyl chloride with molecular formula C₈H₁₅ClO and molecular weight 162.66 g/mol . It appears as a colorless to light yellow liquid with a pungent odor, density 0.939 g/mL at 25°C, boiling point 67-68°C at 11 mmHg, and refractive index n20/D 1.433 . The compound contains a characteristic α-branched 2-ethylhexanoyl moiety that differentiates it structurally from linear C8 acyl chlorides such as octanoyl chloride (CAS 111-64-8) .

2-Ethylhexanoyl Chloride (CAS 760-67-8): Why In-Class Acyl Chloride Substitution Compromises Performance


In scientific and industrial procurement, acyl chlorides within the same carbon chain length are not functionally interchangeable. The α-branched structure of 2-ethylhexanoyl chloride introduces a bulky, sterically hindered 2-ethylhexanoyl moiety that directly influences downstream product performance, including initiator thermal stability, polymer solubility, and final material processability [1]. Substituting with a linear C8 acyl chloride such as octanoyl chloride (CAS 111-64-8) eliminates this branching architecture, resulting in altered steric profiles, modified hydrolytic stability, and different solubility characteristics in nonpolar media . For applications requiring precise control over polymer molecular weight distribution, hydrophobic modification efficiency, or initiator decomposition kinetics, generic substitution without quantitative comparative validation introduces unacceptable performance variability .

2-Ethylhexanoyl Chloride (CAS 760-67-8): Quantifiable Differentiation Evidence Against Comparators


Branched vs. Linear C8 Acyl Chloride: Boiling Point and Vapor Pressure Differentiation

The α-branched structure of 2-ethylhexanoyl chloride significantly reduces its boiling point compared to linear octanoyl chloride (C8 acyl chloride, CAS 111-64-8). This difference originates from reduced intermolecular van der Waals interactions due to steric branching . The lower boiling point and reduced heat of vaporization translate to improved distillation purification efficiency and lower energy input during industrial processing .

Acyl chloride Physical properties Thermodynamics

Polymerization Initiator Performance: High Molecular Weight Polystyrene at Reduced Temperature

In suspension polymerization of styrene, the peroxide initiator 2,5-dimethyl-2,5-di(2-ethylhexanoylperoxy)hexane, synthesized from 2-ethylhexanoyl chloride, enables high-molecular-weight polymer production at relatively low temperatures with high polymerization rates . The branched 2-ethylhexanoyl moiety imparts specific solubility and thermal decomposition characteristics essential for controlled radical generation [1].

Polymerization initiator Styrene polymerization Organic peroxide

Synthesis Efficiency: High-Purity Product with Zero Residual Acid and Anhydride

Optimized synthesis of 2-ethylhexanoyl chloride from 2-ethylhexanoic acid and thionyl chloride achieves >99.8 mol% product yield with zero detectable residual acid and zero anhydride byproducts within 90 minutes at ≤25°C . This high-purity outcome eliminates the need for additional purification steps required for linear acyl chlorides that often retain acid impurities from incomplete chlorination [1].

Synthesis optimization Reaction completion Purity

Acylation Yield Optimization: 78-85% in Pharmaceutical Intermediate Synthesis

In the synthesis of ethyl 2-[(2-ethylhexanoyl)amino]benzoate via acylation of ethyl 2-aminobenzoate with 2-ethylhexanoyl chloride, optimized conditions achieve 78-85% isolated yield . This performance benchmark is achieved using a 1:1.2 molar excess of acyl chloride at -10°C in anhydrous acetone with sodium bicarbonate as base .

Acylation Pharmaceutical intermediate Yield optimization

Solubility Differentiation: Partition Coefficient and Hydrophobic Modification Capability

The branched 2-ethylhexanoyl moiety confers enhanced solubility in nonpolar solvents compared to linear acyl chlorides, a property critical for polymer and pharmaceutical applications requiring hydrophobic modification [1]. The experimentally determined octanol-water partition coefficient (LogP) for 2-ethylhexanoyl chloride is 3.46 .

Lipophilicity Partition coefficient Hydrophobic modification

Thermal Decomposition Profile: Vapor Pressure Characteristics Affecting Storage and Handling

2-Ethylhexanoyl chloride exhibits vapor pressure of 0.75 mmHg at 25°C and 0.72 mmHg at 67.7°C, with a flash point of 69°C (closed cup) . These parameters directly inform storage requirements and handling protocols. The compound is moisture-sensitive and must be stored below +30°C under inert atmosphere .

Vapor pressure Storage stability Safety

2-Ethylhexanoyl Chloride (CAS 760-67-8): High-Value Application Scenarios Based on Quantified Differentiation Evidence


Organic Peroxide Polymerization Initiator Manufacturing

2-Ethylhexanoyl chloride serves as the primary precursor for synthesizing organic peroxide initiators, most notably t-butyl peroxy-2-ethylhexanoate [1]. The branched C8 chain provides essential solubility and thermal decomposition characteristics that enable high-molecular-weight polystyrene production at reduced temperatures (first-stage 70-90°C) compared to alternative initiator systems . This application drives the largest structural demand for 2-EHCL in industrial polymerization of LDPE, PVC, and acrylic resins [1].

Pharmaceutical API Intermediate Synthesis Requiring Controlled Lipophilicity

The LogP value of 3.46 makes 2-ethylhexanoyl chloride suitable for introducing hydrophobic moieties into pharmaceutical active ingredients, modifying lipophilicity and bioavailability [1]. Documented applications include cephalosporin antibiotic side-chain modification and local anesthetic synthesis (ropivacaine) [2]. The acylation of ethyl 2-aminobenzoate achieves 78-85% yield under optimized conditions , providing a validated benchmark for pharmaceutical acylation process development.

Specialty Polymer and Advanced Material Synthesis

2-Ethylhexanoyl chloride is employed in the synthesis of conjugated polymers for photovoltaic applications, including poly(4,8-bis-alkyloxybenzo(1,2-b:4,5-b′)dithiophene) derivatives . The branched 2-ethylhexanoyl moiety enhances polymer solubility in nonpolar processing solvents, improving film formation and device performance [1]. Polyimide monomer synthesis utilizing 2-EHCL introduces branched side chains that enhance polymer melt processability [2].

High-Purity Fine Chemical Manufacturing with Zero Residual Impurity Requirements

Processes requiring zero detectable residual acid and anhydride in the starting acyl chloride benefit from the optimized synthesis route achieving >99.8 mol% purity . The reaction completes within 90 minutes at ≤25°C, eliminating heating-related degradation products . This high-purity profile reduces downstream purification burden and is essential for sensitive applications in agrochemical intermediates and specialty surfactants [1].

Technical Documentation Hub

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